N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide is a chemical compound with a complex structure that includes an aminophenyl group and a dimethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide
- N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide
- N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide
Uniqueness
N’-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide is unique due to the presence of both aminophenyl and dimethoxybenzohydrazide groups, which confer specific chemical and biological properties. The dimethoxy groups can enhance the compound’s solubility and stability, while the aminophenyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19N3O3/c1-11(12-4-7-14(18)8-5-12)19-20-17(21)13-6-9-15(22-2)16(10-13)23-3/h4-10H,18H2,1-3H3,(H,20,21)/b19-11+ |
InChI Key |
WRDIIEGQUAQUEP-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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